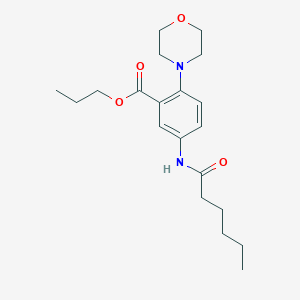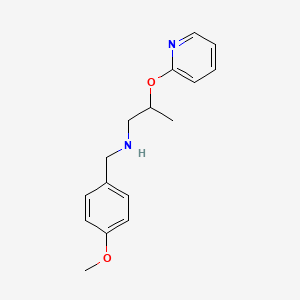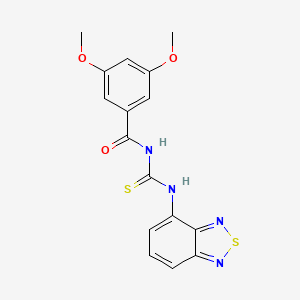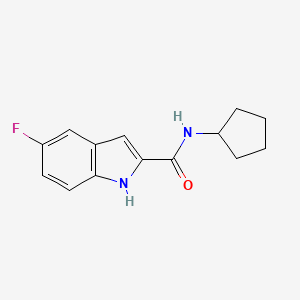![molecular formula C30H33N3O4 B15154316 Ethyl 4-[4-(phenylcarbonyl)piperazin-1-yl]-3-({[4-(propan-2-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B15154316.png)
Ethyl 4-[4-(phenylcarbonyl)piperazin-1-yl]-3-({[4-(propan-2-yl)phenyl]carbonyl}amino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(4-ISOPROPYLBENZAMIDO)BENZOATE is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a piperazine ring, a benzoyl group, and an isopropylbenzamido group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(4-ISOPROPYLBENZAMIDO)BENZOATE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-benzoylpiperazine and 4-isopropylbenzamide. These intermediates are then subjected to esterification and amidation reactions under controlled conditions to form the final product. Common reagents used in these reactions include ethyl chloroformate, benzoyl chloride, and isopropylamine.
Industrial Production Methods
In an industrial setting, the production of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(4-ISOPROPYLBENZAMIDO)BENZOATE may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(4-ISOPROPYLBENZAMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzoyl or piperazine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(4-ISOPROPYLBENZAMIDO)BENZOATE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(4-ISOPROPYLBENZAMIDO)BENZOATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding or chemical modification, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(4-ISOPROPYLBENZAMIDO)BENZOATE can be compared with other benzamide derivatives, such as:
- N-(4-Benzoylpiperazin-1-yl)benzamide
- N-(4-Isopropylbenzamido)benzamide
- Ethyl 4-(4-Benzoylpiperazin-1-yl)benzoate
These compounds share similar structural features but differ in their specific substituents and functional groups. The uniqueness of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(4-ISOPROPYLBENZAMIDO)BENZOATE lies in its combination of a piperazine ring, benzoyl group, and isopropylbenzamido group, which may confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C30H33N3O4 |
|---|---|
Molekulargewicht |
499.6 g/mol |
IUPAC-Name |
ethyl 4-(4-benzoylpiperazin-1-yl)-3-[(4-propan-2-ylbenzoyl)amino]benzoate |
InChI |
InChI=1S/C30H33N3O4/c1-4-37-30(36)25-14-15-27(26(20-25)31-28(34)23-12-10-22(11-13-23)21(2)3)32-16-18-33(19-17-32)29(35)24-8-6-5-7-9-24/h5-15,20-21H,4,16-19H2,1-3H3,(H,31,34) |
InChI-Schlüssel |
QPHXJDDAKLECTA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B15154244.png)


![2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B15154276.png)

![4-hydroxy-2-(3-methylpiperidin-1-yl)-5-[3-(trifluoromethyl)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B15154283.png)

![1-(3-chloro-4-methylphenyl)-6-{4-[(2,6-dichlorobenzyl)oxy]phenyl}-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15154295.png)
![7,8-dimethyl-5-pyridin-4-yl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B15154296.png)



![2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B15154315.png)

